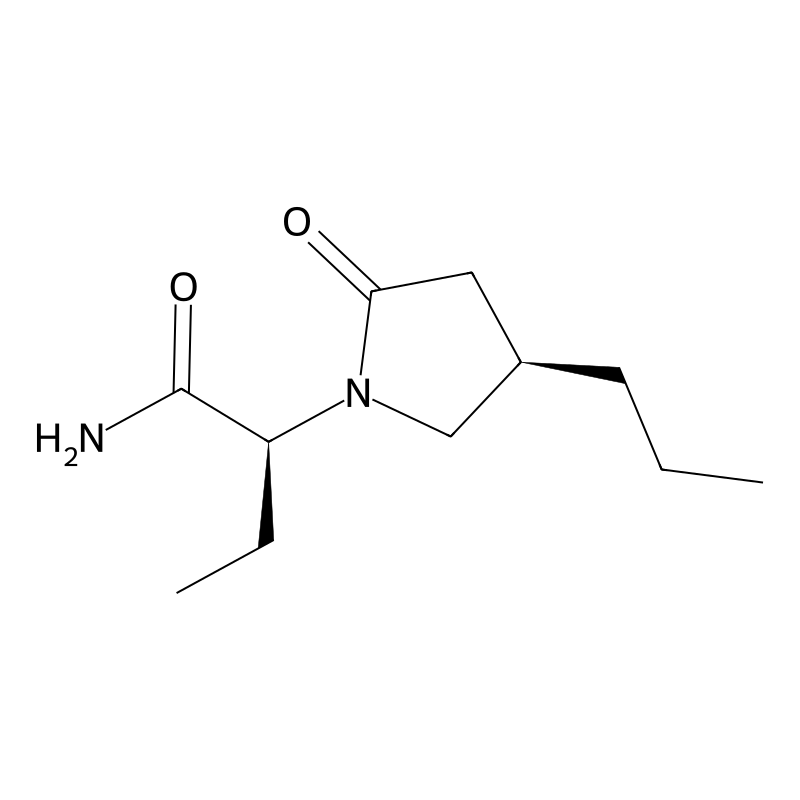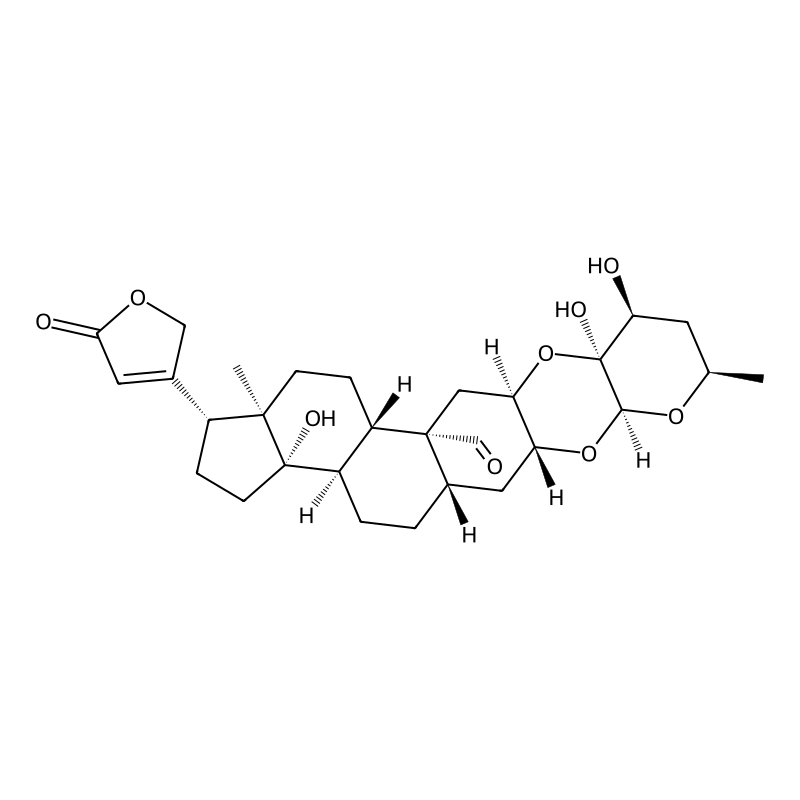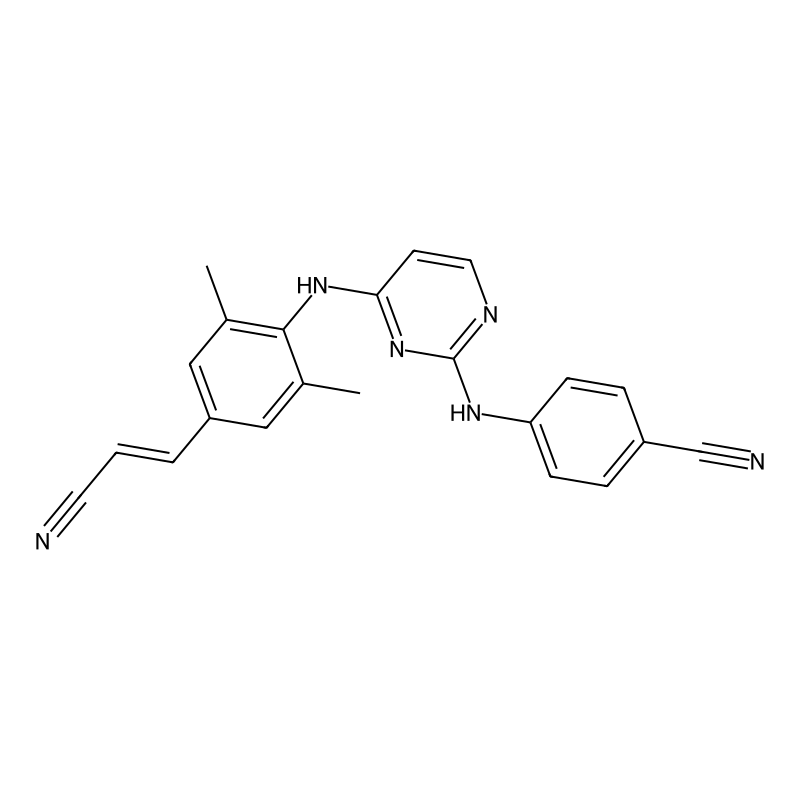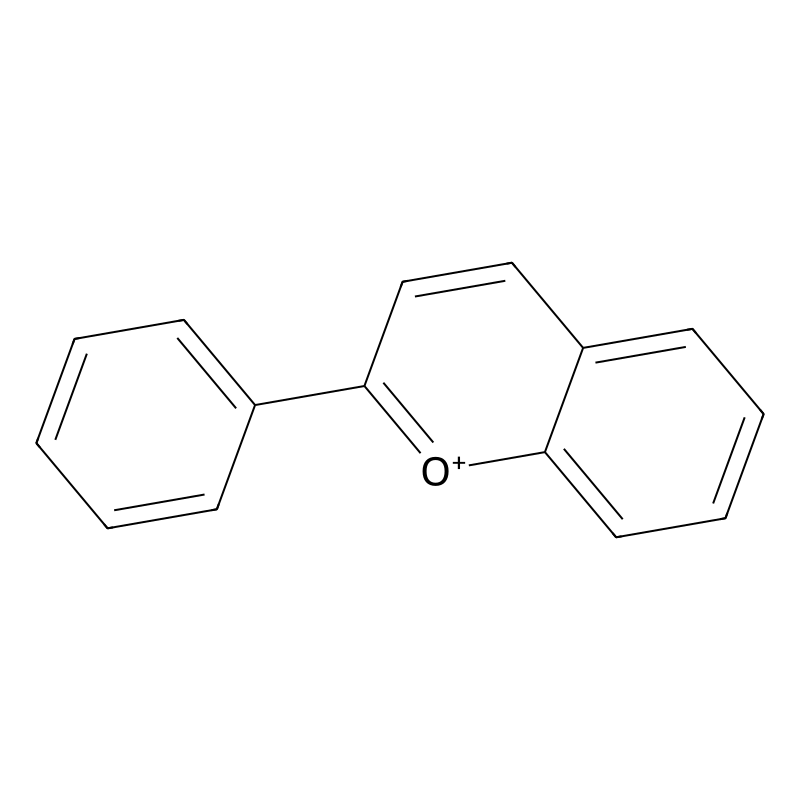(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-car...](/img/structure-2d/800/S3551649.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in various substitution reactions.
- Esterification: Reaction with alcohols can lead to the formation of esters.
- Redox Reactions: Depending on the conditions, the compound may participate in oxidation-reduction processes.
Enzymatic reactions involving this compound may also occur, particularly in biological systems where it could serve as a substrate or inhibitor.
The biological activity of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is influenced by its structural features. Compounds with similar structures often exhibit significant pharmacological effects, including:
- Antagonistic Activity: It may act as an antagonist at certain receptors, potentially modulating neurotransmitter systems.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.
Studies suggest that minor modifications in the structure can lead to substantial differences in biological activity, emphasizing the importance of structure-activity relationships in drug design .
Several synthetic routes can be employed to produce (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid:
- Starting from Cyclohexanone: Cyclohexanone can be converted into the desired compound through a series of reactions involving alkylation and carboxylation.
- Reduction Reactions: Starting materials such as ketones or aldehydes can undergo reduction to yield the corresponding amines followed by carboxylation.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to ensure selective functionalization.
These methods highlight the versatility in synthetic approaches available for this compound.
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid has potential applications in various fields:
- Pharmaceutical Development: Its structural properties make it a candidate for developing new therapeutic agents targeting neurological disorders or other diseases.
- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
- Biochemical Studies: The compound may be used to investigate enzyme mechanisms or receptor interactions due to its biological activity.
Interaction studies are crucial for understanding how (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid interacts with biological targets. These studies often involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
- Kinetic Studies: Analyzing the rate of reaction between the compound and its biological targets.
- Structure-Activity Relationship Analysis: Investigating how changes in structure affect biological activity.
These studies contribute to elucidating the mechanism of action and potential therapeutic uses of the compound .
Similar compounds include:
- Cyclohexylamine
- N,N-Dimethylcyclohexylamine
- Cyclohexanecarboxylic acid
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid | Dimethylaminomethyl group and carboxylic acid | Specific stereochemistry influencing activity |
| Cyclohexylamine | Cyclohexane ring with an amine functional group | Lacks carboxylic acid functionality |
| N,N-Dimethylcyclohexylamine | Dimethylamino group on cyclohexane | No carboxylic acid; primarily acts as a base |
| Cyclohexanecarboxylic acid | Cyclohexane with a carboxylic acid group | Does not contain an amine; different reactivity |
The uniqueness of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid lies in its combination of both amine and carboxylic functionalities along with its specific stereochemistry, which can result in distinct biological activities compared to other similar compounds .








